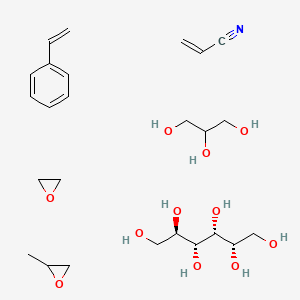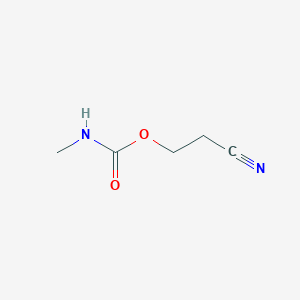
2-Cyanoethyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethyl methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly notable for its use in oligonucleotide synthesis .
Méthodes De Préparation
2-Cyanoethyl methylcarbamate can be synthesized through various methods. One common synthetic route involves the reaction of methyl isocyanate with 2-cyanoethanol under controlled conditions . Industrial production methods often employ similar reactions but on a larger scale, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Cyanoethyl methylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: It can be removed by mild base, making it useful in oligonucleotide synthesis.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Transcarbamoylation: This reaction involves the transfer of the carbamate group to another molecule, often catalyzed by tin or indium triflate.
Common reagents used in these reactions include bases like sodium hydroxide and catalysts like tin or indium triflate . The major products formed from these reactions are typically amines, alcohols, and substituted carbamates .
Applications De Recherche Scientifique
2-Cyanoethyl methylcarbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyanoethyl methylcarbamate involves its ability to act as a protecting group for amines. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows it to participate in hydrogen bonding through the carboxyl group and the backbone NH, making it stable under various conditions .
Comparaison Avec Des Composés Similaires
2-Cyanoethyl methylcarbamate can be compared with other carbamates like t-butyloxycarbonyl (Boc) and carboxybenzyl (CBz) . While Boc and CBz are also used as protecting groups for amines, this compound is unique due to its specific application in oligonucleotide synthesis . Similar compounds include:
t-Butyloxycarbonyl (Boc): Removed by strong acid or heat.
Carboxybenzyl (CBz): Removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc): Removed with an amine base.
These compounds are chosen based on the specific requirements of the synthesis, such as the need for orthogonal protection .
Propriétés
Numéro CAS |
71243-31-7 |
|---|---|
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
2-cyanoethyl N-methylcarbamate |
InChI |
InChI=1S/C5H8N2O2/c1-7-5(8)9-4-2-3-6/h2,4H2,1H3,(H,7,8) |
Clé InChI |
TXIVAJQVUHCWAM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)OCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



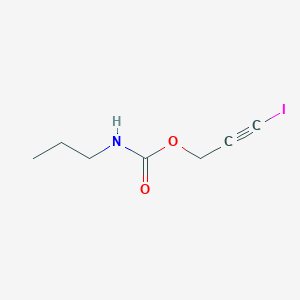

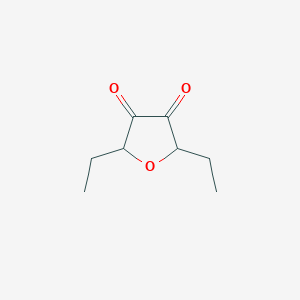
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)

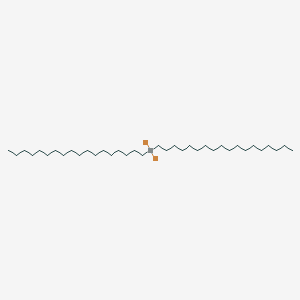
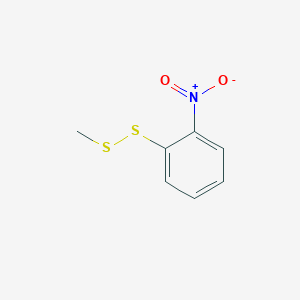

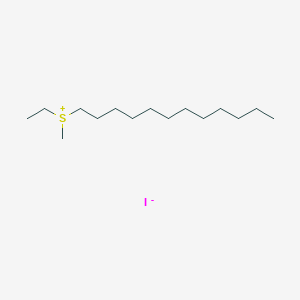
![[(2R,3R,4R,5R)-4-chloro-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14475813.png)
